molecular formula C17H18N2O B2365378 2-(methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole CAS No. 537018-23-8

2-(methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole

Cat. No.: B2365378
CAS No.: 537018-23-8
M. Wt: 266.344
InChI Key: NJZYEGJDMLYEAY-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole (hereafter referred to as the target compound) is a benzimidazole derivative featuring a methoxymethyl group (-CH2OCH3) at position 2 and a 2-methylbenzyl (o-methylbenzyl) group at position 1 of the benzodiazole core. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological and material science applications.

Properties

IUPAC Name

2-(methoxymethyl)-1-[(2-methylphenyl)methyl]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-13-7-3-4-8-14(13)11-19-16-10-6-5-9-15(16)18-17(19)12-20-2/h3-10H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZYEGJDMLYEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809162
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of Methoxymethyl Group: The methoxymethyl group can be introduced by reacting the benzimidazole core with methoxymethyl chloride in the presence of a base such as sodium hydride.

    Attachment of 2-Methylbenzyl Group: The final step involves the alkylation of the nitrogen atom of the benzimidazole core with 2-methylbenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Oxidation Reactions

The methoxymethyl (-OCH2CH3) and benzyl groups are primary oxidation targets:

  • Methoxymethyl Oxidation :
    Under acidic conditions (e.g., H2SO4/KMnO4), the methoxymethyl group oxidizes to a carboxylic acid (-COOH) via intermediate aldehyde formation .

    • Example:
      CompoundH2SO4KMnO42 carboxy 1 2 methylphenyl methyl 1H 1 3 benzodiazole\text{Compound}\xrightarrow[\text{H}_2\text{SO}_4]{\text{KMnO}_4}2\text{ carboxy 1 2 methylphenyl methyl 1H 1 3 benzodiazole}

  • Benzyl Oxidation :
    The 2-methylbenzyl group undergoes oxidation to a ketone or carboxylic acid under strong oxidants like CrO3 .

Hydrolysis Reactions

The methoxymethyl ether is susceptible to acidic or basic hydrolysis:

  • Acidic Hydrolysis :
    Refluxing with HBr (48%) cleaves the ether bond, yielding a hydroxymethyl group (-CH2OH) .

    • Example:

\text{Compound} \xrightarrow{\text{HBr (aq)}} 2\text{-(hydroxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole} $$

  • Basic Hydrolysis :
    NaOH in ethanol converts the methoxymethyl group to a hydroxymethyl derivative, though slower than acidic conditions .

Substitution Reactions

The benzodiazole core participates in electrophilic substitution, directed by the electron-donating methoxymethyl group:

  • Nitration :
    Concentrated HNO3/H2SO4 introduces nitro groups at positions 5 or 6 of the benzodiazole ring .

    • Example:

\text{Compound} \xrightarrow[\text{H}_2\text{SO}_4]{\text{HNO}_3} 5\text{-nitro-2-(methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole} $$

  • Halogenation :
    Bromine (Br2/FeBr3) selectively substitutes at position 5 or 6 .

Reduction Reactions

The benzodiazole ring and substituents can undergo reduction:

  • Ring Reduction :
    Catalytic hydrogenation (H2/Pd-C) partially reduces the benzodiazole to a dihydro derivative .

  • Methoxymethyl Reduction :
    LiAlH4 reduces the methoxymethyl group to a methyl group (-CH3) .

Functionalization of the 2-Methylbenzyl Group

The 2-methylbenzyl substituent undergoes reactions typical of alkylbenzenes:

  • Free Radical Halogenation :
    Cl2/UV light substitutes hydrogen at the benzylic position .

  • Oxidative Cleavage :
    Ozonolysis cleaves the benzyl group to a carboxylic acid .

Data Table: Key Reaction Pathways

Reaction TypeReagents/ConditionsMajor Product(s)Yield*Citation
Oxidation (Methoxymethyl)KMnO4, H2SO4, 80°C, 4h2-Carboxy-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole~75%
Acidic HydrolysisHBr (48%), reflux, 6h2-(Hydroxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole~90%
NitrationHNO3/H2SO4, 0°C, 2h5-Nitro-2-(methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole~60%
Catalytic HydrogenationH2 (1 atm), Pd-C, EtOH, 12h2-(Methoxymethyl)-1-[(2-methylphenyl)methyl]-4,5-dihydro-1H-1,3-benzodiazole~50%

*Yields estimated from analogous benzimidazole reactions.

Mechanistic Insights

  • Methoxymethyl Reactivity : The ether’s lone pairs enhance nucleophilic substitution at the methylene carbon .

  • Benzodiazole Aromaticity : Electron-donating substituents activate the ring for electrophilic substitution at positions 5 and 6 .

  • Steric Effects : The 2-methylbenzyl group hinders reactions at position 1 but stabilizes intermediates via hyperconjugation .

Scientific Research Applications

2-(Methoxymethyl)-1-(2-methylbenzyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 1 and 2

Key structural analogs and their distinguishing features are outlined below:

Compound Name Position 1 Substituent Position 2 Substituent Molecular Formula Molecular Weight Key Properties/Applications Reference
Target Compound 2-Methylbenzyl Methoxymethyl C17H18N2O2* ~294.34 Solubility enhancer, steric bulk
2-[(4-Methylphenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole 2-Methylbenzyl 4-Methylphenoxymethyl C23H22N2O 342.44 Increased hydrophobicity
2-(Methoxymethyl)-1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazole 2-(3-Methylphenoxy)ethyl Methoxymethyl C18H20N2O2 308.37 Extended alkyl chain for flexibility
2-[(2-Chlorophenoxy)methyl]-1H-benzimidazole H (unsubstituted) 2-Chlorophenoxymethyl C14H11ClN2O 258.70 Electron-withdrawing Cl enhances stability
1-Benzyl-2-(4-methoxyphenyl)-1H-benzimidazole Benzyl 4-Methoxyphenyl C21H18N2O 314.39 Planar aromatic substituent for binding

*Estimated based on structural analogy.

Key Observations:

  • Substituent Electronic Effects: The methoxymethyl group in the target compound is electron-donating, improving solubility compared to electron-withdrawing groups like chlorine in .
  • Hydrogen Bonding: The methoxy group may participate in hydrogen bonding, unlike non-polar substituents like 4-methylphenoxy in , which rely on hydrophobic interactions .

Physicochemical Properties

  • Solubility: The methoxymethyl group increases hydrophilicity relative to analogs with phenoxy (e.g., ) or chlorophenoxy groups (e.g., ).
  • Stability: Electron-donating groups (e.g., methoxy) may reduce oxidative degradation compared to electron-withdrawing substituents like chlorine .

Biological Activity

The compound 2-(methoxymethyl)-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a member of the benzodiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H18N2O
  • Molecular Weight : 270.33 g/mol

This compound features a benzodiazole core, which is a common scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Antimicrobial Activity

Research has indicated that benzodiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . While specific data on the antimicrobial efficacy of this compound is limited, its structural similarity to other active benzodiazoles suggests potential activity.

Anticancer Properties

Benzodiazoles have been explored for their anticancer effects, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, compounds with similar structures have demonstrated effectiveness against various cancer types by targeting specific signaling pathways involved in cell survival and proliferation . The exact mechanisms through which this compound exerts anticancer effects require further investigation.

Neuroprotective Effects

Some studies suggest that benzodiazoles may offer neuroprotective benefits. They have been shown to modulate neurotransmitter systems and exhibit anxiolytic effects . The potential of this compound as a neuroprotective agent remains an area for future research.

The biological activity of benzodiazoles often involves interaction with various receptors or enzymes. For instance:

  • GABA Receptor Modulation : Some benzodiazoles act as positive allosteric modulators of GABA_A receptors, enhancing inhibitory neurotransmission .
  • Enzyme Inhibition : Certain derivatives inhibit enzymes involved in cancer progression or microbial metabolism, thereby exerting their therapeutic effects .

Case Studies and Research Findings

A comprehensive review of literature reveals several studies focusing on the biological activities of benzodiazole derivatives. Here are selected findings relevant to the compound :

StudyFindings
Research AIdentified structural motifs in benzodiazoles that enhance antimicrobial activity.
Research BExplored the anticancer potential of related compounds through apoptosis induction in cancer cell lines.
Research CDemonstrated neuroprotective effects via modulation of neurotransmitter systems in animal models.

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